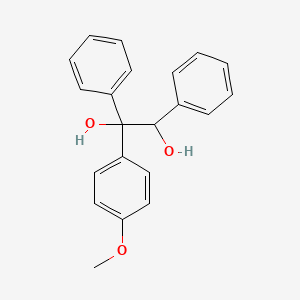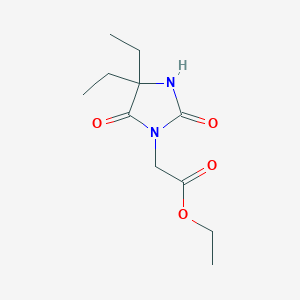
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C11H18N2O4. It belongs to the class of imidazolidinone derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4,4-diethyl-2,5-dioxoimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.
Applications De Recherche Scientifique
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate
- Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
- Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Uniqueness
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the presence of the diethyl groups, which may impart specific chemical and physical properties
Propriétés
Numéro CAS |
723-12-6 |
|---|---|
Formule moléculaire |
C11H18N2O4 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(5-2)9(15)13(10(16)12-11)7-8(14)17-6-3/h4-7H2,1-3H3,(H,12,16) |
Clé InChI |
GSZAONVTLZODJT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


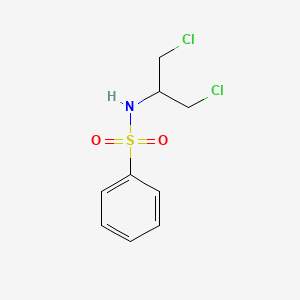
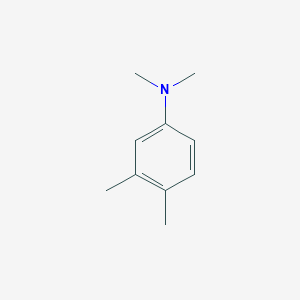
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
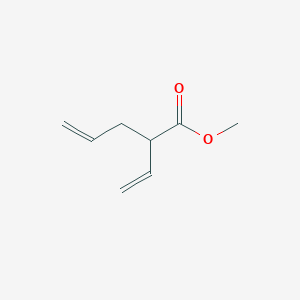
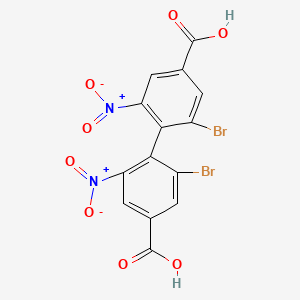
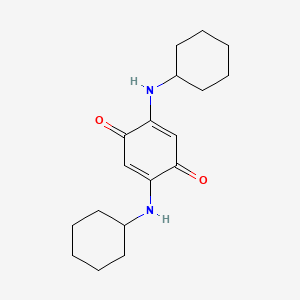

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
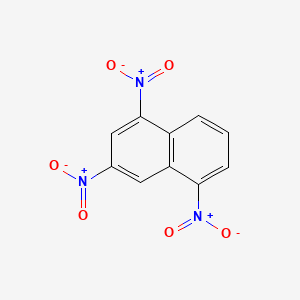

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

